molecular formula C7H14O2 B041586 2-Furanpropanol, tetrahydro- CAS No. 767-08-8

2-Furanpropanol, tetrahydro-

Cat. No. B041586
CAS RN: 767-08-8
M. Wt: 130.18 g/mol
InChI Key: XVYHFICIWQBZDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-Furanpropanol, tetrahydro-" and related compounds involves various methodologies that have been developed to achieve high regio- and stereoselectivity. A noteworthy approach is the one-pot reaction that affords the desired furofuranones with high selectivity, as demonstrated in the synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one derivatives, which are synthons for natural products with biological interest (Montaña et al., 2016). This method exemplifies the advancements in synthesizing furan derivatives through regio- and stereoselective reactions.

Molecular Structure Analysis

The molecular structure of "2-Furanpropanol, tetrahydro-" is characterized by the presence of the tetrahydrofuran ring, which impacts its chemical reactivity and physical properties. The synthesis and structural elucidation of various furan and tetrahydrofuran derivatives, including the X-ray structures of specific compounds, highlight the diversity and complexity of these molecules (Wang et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of "2-Furanpropanol, tetrahydro-" derivatives encompasses a wide range of reactions, including conjugated hydrogenolysis, which leads to the formation of furan and tetrahydrofuran homologs (Bel'skii, 1962). This process underscores the versatility of furan derivatives in organic synthesis, enabling the production of various homologs with different substituents.

Physical Properties Analysis

The physical properties of "2-Furanpropanol, tetrahydro-" derivatives, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis and industrial processes. For example, 2-Methyltetrahydrofuran (2-MeTHF) is highlighted for its remarkable stability and low miscibility with water, making it a preferred solvent for organometallic reactions and lignocellulosic material processing (Pace et al., 2012).

Chemical Properties Analysis

The chemical properties of "2-Furanpropanol, tetrahydro-" derivatives are central to their functionality in various chemical reactions and applications. The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks illustrates the potential of these compounds in creating materials with desirable properties (Jiang et al., 2014). This approach emphasizes the role of furan derivatives in sustainable chemistry and materials science.

Scientific Research Applications

  • Catalytic Hydrogenation Processes

    • Research has investigated the hydrogenation of α-methyl-2-furanpropanol, showing its conversion to various products including tetrahydro-2-methyl-5-propylfuran through hydrogenolysis of the furan ring (Bel'skii, Shuikin, & Shostakovskii, 1963).
  • Synthesis of Tetrahydrofuran Homologs

    • α-alkyl-2-furanpropanols have been converted into furan and tetrahydrofuran homologs, demonstrating the potential of 2-furanpropanol, tetrahydro- in the synthesis of these compounds (Bel'skii, 1962).
  • Biomass-Derived Solvent Applications

    • 2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, is a promising alternative solvent in organic chemistry, including syntheses involving organometallics and organocatalysis (Pace et al., 2012).
  • Synthesis of γ-Keto Alcohols and Dihydrofurans

    • A method for preparing γ-keto alcohols and 2,3-dihydrofurans from 2-furanpropanols has been developed, offering a new pathway for synthesizing these compounds (Bel'skii, Shuikin, & KarakhanovRobert, 1964).
  • Hydrogenation of Furfural to Biofuels

    • The hydrogenation of furfural, a process in which tetrahydrofuran derivatives like 2-furanpropanol, tetrahydro- can be involved, is a key reaction for upgrading furanic components to biofuels (Wang et al., 2019).
  • One-Pot Conversion to 2-Methyltetrahydrofuran

    • A one-pot process for converting furfural into 2-methyltetrahydrofuran using non-precious metal catalysts has been developed, indicating the potential of 2-furanpropanol, tetrahydro- in efficient biomass conversion (Liu et al., 2020).
  • Biosynthesis Studies in Strawberries

    • Research on strawberry callus cultures has suggested that compounds like 2-hydroxypropanal, which are related to 2-furanpropanol, tetrahydro-, are key precursors in the biosynthesis of certain furanones (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
  • Synthetic Applications in Organic Chemistry

    • The compound has been used in the protection of alcohols as tetrahydro-2-furanyl ethers, demonstrating its utility in synthetic organic chemistry (Kruse, Jonkers, Dert, & Gen, 2010).

Future Directions

Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .

properties

IUPAC Name

3-(oxolan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFICIWQBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883349
Record name 2-Furanpropanol, tetrahydro-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Furanpropanol, tetrahydro-

CAS RN

767-08-8
Record name Tetrahydro-2-furanpropanol
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Record name 2-Furanpropanol, tetrahydro-
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Record name 2-FURANPROPANOL, TETRAHYDRO-
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Record name 2-Furanpropanol, tetrahydro-
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Record name 2-Furanpropanol, tetrahydro-
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Record name Tetrahydrofuran-2-propan-1-ol
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Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydrofuran-2-yl)propanoic acid (11.5 g, 80.0 mmol) in anhydrous THF (200 mL) was added borane (160 mL, 160 mmol, 1 mol/L in THF) dropwise under N2 and the mixture was stirred at rt overnight. The reaction mixture was quenched with MeOH and concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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